molecular formula C7H4F3NO2S B6351543 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% CAS No. 1204234-50-3

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97%

Cat. No. B6351543
CAS RN: 1204234-50-3
M. Wt: 223.17 g/mol
InChI Key: OSELKZXPXNAZCH-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is a type of organic compound that contains a trifluoromethyl group. This group is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which include 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, is a topic of interest in the agrochemical and pharmaceutical industries . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid are influenced by the unique properties of the trifluoromethyl group. For instance, trifluoromethyl-substituted compounds are often strong acids . Additionally, the trifluoromethyl group can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .

Scientific Research Applications

Anticancer Activities

One of the significant applications of 3-((Trifluoromethyl)thio)picolinic acid is in the field of cancer research. It has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . These complexes were tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . One of the complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], showed toxicity with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL . This suggests potential for its use in cancer treatment.

Synthesis of Fluorinated Complex Derivatives

The compound has been used in the synthesis of fluorinated complex derivatives . The effect of the fluorine atoms on the backbone of the N,O’ -bidentate ligand was investigated and a trend was noticed in the carbonyl stretching frequencies: with Pico < Tfpc < Dfpc . This indicates its potential use in the development of new fluorinated compounds with various applications.

Structural Studies

3-((Trifluoromethyl)thio)picolinic acid has been used in structural studies of various compounds . The complexes synthesized using this compound were characterized using spectroscopic techniques such as IR, 1 H and 13 C NMR, UV/Vis, and single-crystal X-ray diffraction . This suggests its potential use in the field of structural chemistry.

Biological Screening

The compound has been used in in vitro biological screening . This suggests its potential use in the development and testing of new biological compounds.

Future Directions

The future directions for the research and application of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid are promising. It is expected that many novel applications of trifluoromethylpyridines, including 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, will be discovered in the future . The development of new cascade reaction pathways employing catalytic [3,3]-sigmatropic rearrangement as related methodologies for the synthesis of complex functional molecules is also a potential future direction .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKZXPXNAZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trifluoromethyl)thio)picolinic acid

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